Brevinin-2-OA7 is a member of the brevinin-2 family of antimicrobial peptides, which are primarily derived from the skin secretions of frogs, particularly the Rana species. These peptides are recognized for their significant antimicrobial properties and potential therapeutic applications. Brevinin-2-OA7 has garnered attention due to its effectiveness against various pathogens, including antibiotic-resistant strains.
Brevinin-2-OA7 is isolated from the skin of the Rana species, specifically the Rana esculenta, commonly known as the European green frog. This peptide is classified within the broader category of antimicrobial peptides (AMPs), which are small, naturally occurring proteins that play a crucial role in the innate immune response of many organisms. The brevinin-2 family is characterized by its ability to disrupt microbial membranes, thereby exhibiting potent antibacterial and antifungal activities.
The synthesis of Brevinin-2-OA7 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. In this process, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The synthesis typically employs protective groups to ensure that reactions occur at specific sites on the amino acids.
The technical details of synthesizing Brevinin-2-OA7 include:
Brevinin-2-OA7 has a distinct molecular structure characterized by an amphipathic nature, which is crucial for its antimicrobial activity. The sequence consists of approximately 23 amino acids, forming a helical structure that facilitates interaction with microbial membranes.
The molecular formula for Brevinin-2-OA7 can be represented as C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 267 Da. Its three-dimensional structure can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Brevinin-2-OA7 participates in several chemical reactions primarily involving membrane interaction. The key reactions include:
The effectiveness of Brevinin-2-OA7 in disrupting membranes can be quantitatively assessed through assays measuring changes in conductivity or fluorescence when exposed to bacterial cells.
The mechanism by which Brevinin-2-OA7 exerts its antimicrobial effects involves several steps:
Studies indicate that Brevinin-2-OA7 exhibits a minimum inhibitory concentration (MIC) effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus.
Brevinin-2-OA7 is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
The chemical properties include:
Relevant data from stability studies indicate that prolonged exposure to extreme conditions can lead to degradation.
Brevinin-2-OA7 has several potential applications in scientific research and medicine:
Brevinin peptides represent a cornerstone of anuran evolutionary adaptation, with genomic analyses suggesting their emergence >200 million years ago alongside the diversification of Neobatrachian frogs [3] [8]. These cationic host-defense peptides constitute a sophisticated biochemical arsenal stored in dermal granular glands and deployed through holocrine secretion upon environmental threat [5]. Their remarkable persistence across phylogenetically diverse amphibian lineages—from Archaeobatrachia to advanced Neobatrachia—demonstrates exceptional evolutionary conservation, likely stemming from fundamental roles in microbial defense [3] [4]. The Brevinin superfamily exhibits two primary structural categories: Brevinin-1 (24 aa) and Brevinin-2 (33-34 aa), with the latter characterized by a C-terminal "Rana box" domain stabilized by a disulfide bridge between conserved cysteine residues [4] [6]. This structural motif, though variably present across species, enhances peptide stability against proteolytic degradation in harsh ecological niches [6]. The hypervariability observed in N-terminal sequences reflects continuous molecular evolution driven by host-pathogen arms races, while conserved elements maintain core antimicrobial functionality [8].
Brevinin-2-OA7 derives specifically from the skin secretions of Odorrana andersonii (Anderson's odorous frog), a rhacophorid species endemic to the subtropical rainforests of Southern China and Northern Vietnam [1] [7]. This semi-aquatic frog inhabits fast-flowing streams at elevations of 300–1500 meters—environments characterized by high microbial pressure that likely select for potent antimicrobial defenses [7] [10]. Within the amphibian skin peptidome, Brevinin-2-OA7 exists among a diverse arsenal of bioactive molecules, including esculentins, temporins, and other brevinin isoforms that collectively provide broad-spectrum protection against waterborne pathogens [1] [2]. Field studies indicate that O. andersonii skin secretions contain exceptionally high peptide concentrations (up to 500 μg/ml) compared to related species, suggesting biochemical specialization in chemical defense [7]. The peptide's discovery emerged from extensive proteomic screening of Chinese odorous frogs, revealing >100 novel AMPs with Brevinin-2-OA7 displaying particularly potent activity against clinically relevant pathogens [1] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8